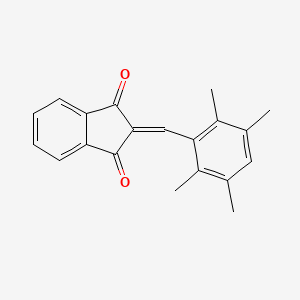
2-(2,3,5,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione
描述
2-(2,3,5,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione, commonly known as TMB, is a yellow-colored solid compound that has gained significant attention in scientific research due to its unique properties. TMB belongs to the class of organic compounds known as indandiones and is widely used in various fields of research, including material science, chemistry, and biology.
作用机制
The mechanism of action of TMB is complex and depends on the specific application. In material science, TMB undergoes a photochromic transformation, which involves the reversible conversion between two isomers, a closed-ring form and an open-ring form. In chemistry, TMB acts as a fluorescent probe by emitting light when excited by a specific wavelength of light. In biology, TMB acts as a photosensitizer by generating reactive oxygen species upon exposure to light, which induce cell death in cancer cells.
Biochemical and Physiological Effects
TMB has been shown to have various biochemical and physiological effects depending on the application. In material science, TMB has excellent photochromic properties, making it suitable for use in optical devices such as sensors and displays. In chemistry, TMB has high selectivity and sensitivity for the detection of metal ions and organic molecules, making it a useful tool for chemical analysis. In biology, TMB has shown promising results as a photosensitizer for the treatment of cancer, as it can selectively kill cancer cells while sparing healthy cells.
实验室实验的优点和局限性
TMB has several advantages for use in lab experiments, including its easy synthesis, high purity, and stability. TMB is also relatively cheap and readily available, making it accessible for researchers. However, TMB also has some limitations, including its limited solubility in water and its sensitivity to light and air, which can affect its stability and purity.
未来方向
There are several future directions for research on TMB. One area of interest is the development of new synthesis methods to improve the yield and purity of TMB. Another area of interest is the exploration of new applications for TMB in fields such as medicine, environmental science, and energy storage. Additionally, further research is needed to understand the mechanism of action of TMB and to optimize its properties for specific applications.
Conclusion
In conclusion, TMB is a versatile compound with significant potential in various fields of research. Its unique properties make it suitable for use in material science, chemistry, and biology. TMB has several advantages for use in lab experiments, including its easy synthesis, high purity, and stability. However, TMB also has some limitations, including its limited solubility in water and its sensitivity to light and air. Future research on TMB should focus on developing new synthesis methods, exploring new applications, and optimizing its properties for specific applications.
科学研究应用
TMB has emerged as a versatile compound with significant potential in various fields of research. In material science, TMB is used as a photochromic material, which changes its color under the influence of light. In chemistry, TMB is used as a fluorescent probe for the detection of metal ions and organic molecules. In biology, TMB is used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a drug that selectively kills cancer cells. TMB is also used as a modulator of protein function, as it can bind to specific proteins and alter their activity.
属性
IUPAC Name |
2-[(2,3,5,6-tetramethylphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-11-9-12(2)14(4)17(13(11)3)10-18-19(21)15-7-5-6-8-16(15)20(18)22/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPNGEFIYRTBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C=C2C(=O)C3=CC=CC=C3C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54689-99-5 | |
| Record name | 2-(2,3,5,6-TETRAMETHYL-BENZYLIDENE)-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-bromo-8-methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyridazino[4,5-b]indol-1-one](/img/structure/B3742993.png)
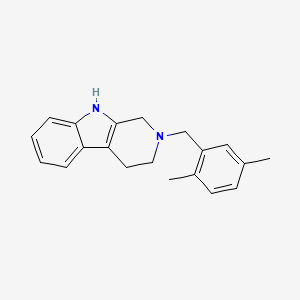
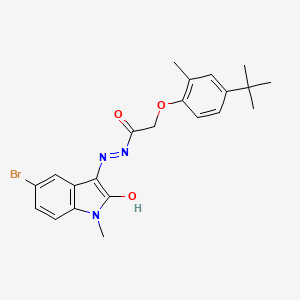
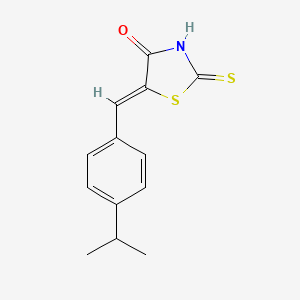
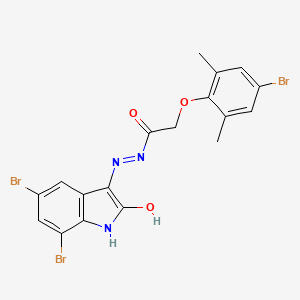
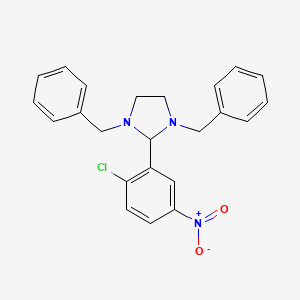
![3-amino-6-methyl-N-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3743026.png)

![3-iodo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3743036.png)
![4-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3743048.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3743062.png)
![5-{[(2-methoxyphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3743071.png)
![N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3743082.png)
![2-ethyl-9-methoxy-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B3743086.png)